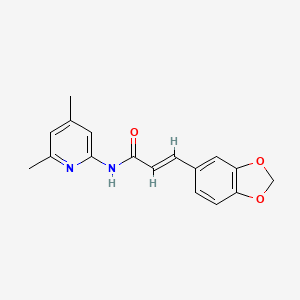![molecular formula C9H9N3OS2 B5807296 N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide, also known as TTA-A2, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide exerts its effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide binds to PPARα and induces its transcriptional activity, leading to the upregulation of genes involved in lipid metabolism, glucose metabolism, and inflammation.
Biochemical and Physiological Effects:
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have various biochemical and physiological effects, including the regulation of lipid metabolism, glucose metabolism, and inflammation. N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in fatty acid synthesis, leading to a decrease in lipid accumulation in various tissues. N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can also improve glucose metabolism and insulin sensitivity by increasing glucose uptake and utilization in various tissues. Additionally, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has several advantages for lab experiments, including its high potency, specificity, and selectivity for PPARα. However, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide also has some limitations, including its potential toxicity and the need for appropriate controls to ensure the specificity of its effects.
将来の方向性
There are several future directions for the study of N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide, including the investigation of its effects on other PPAR isoforms, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in various diseases. Additionally, the use of N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
合成法
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide can be synthesized through a multi-step process, starting with the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is further reacted with phosphorus oxychloride and thiosemicarbazide to yield N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide.
科学的研究の応用
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and diabetes research. In neuroscience, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In cancer research, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to inhibit the growth of various cancer cell lines and can sensitize cancer cells to chemotherapy. In diabetes research, N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
特性
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-2-7(13)10-9-12-11-8(15-9)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACDPYKAARAPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(2,3-dichlorophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5807220.png)


![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)

![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)

![3-(3-methoxyphenyl)-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5807295.png)
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807308.png)
![4-methyl-2-{[2-(4-morpholinyl)ethyl]thio}quinoline](/img/structure/B5807312.png)

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)